Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-
Description
Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- (hereafter referred to as Compound A), is a chiral thiourea derivative featuring a cyclohexyl backbone substituted with a dimethylamino group at the (1R,2R) stereochemical positions and a phenyl group at the N'-position. This compound is part of a broader class of thioureas known for their applications in asymmetric catalysis, coordination chemistry, and biological activity .
Properties
CAS No. |
620960-29-4 |
|---|---|
Molecular Formula |
C15H23N3S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19)/t13-,14-/m1/s1 |
InChI Key |
YDBBQPLXSIFQKA-ZIAGYGMSSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-
General Synthetic Strategy
The synthesis of Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- typically involves the nucleophilic addition of a chiral amine to an electrophilic thiocarbonyl source such as carbon disulfide or thiophosgene. The key to successful synthesis is maintaining the chiral integrity of the (1R,2R)-2-(dimethylamino)cyclohexyl amine starting material to ensure the stereochemistry of the final product.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | (1R,2R)-2-(dimethylamino)cyclohexylamine + phenyl isothiocyanate or thiophosgene | Controlled temperature, inert atmosphere | Formation of the chiral thiourea derivative |
| 2 | Purification by column chromatography or recrystallization | Solvent systems such as pentane/ethyl acetate | Isolation of pure chiral thiourea |
This method is favored due to its efficiency and ability to preserve stereochemistry, critical for catalytic applications in asymmetric synthesis.
Detailed Synthetic Routes
Reaction with Thiophosgene
- The chiral amine (1R,2R)-2-(dimethylamino)cyclohexylamine is reacted with thiophosgene (CSCl2) under anhydrous conditions in an inert solvent such as tetrahydrofuran (THF).
- The reaction proceeds via nucleophilic attack of the amine on the thiophosgene carbon, releasing chloride ions and forming the isothiocyanate intermediate, which then reacts with aniline or phenylamine to yield the desired thiourea.
- The reaction temperature is typically maintained between 0°C and room temperature to prevent racemization.
- The crude product is purified by column chromatography using pentane/ethyl acetate mixtures.
This route provides high yields (>90%) and excellent stereochemical retention.
Reaction with Carbon Disulfide
- The amine is treated with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide or triethylamine.
- This generates an intermediate dithiocarbamate salt, which upon subsequent reaction with phenyl isocyanate or phenylamine yields the thiourea.
- This method requires careful control of pH and temperature to avoid side reactions and racemization.
- Purification follows standard chromatographic techniques.
While less commonly used for this specific compound, this method is a classical approach for thiourea synthesis and can be adapted with chiral amines.
Research Findings on Synthesis Optimization
- Maintaining chiral integrity is critical; thus, low temperatures and inert atmospheres (argon or nitrogen) are standard.
- The choice of solvent affects yield and purity; THF and dichloromethane are preferred.
- Column chromatography using pentane/ethyl acetate mixtures (4:1 ratio) is effective for purification.
- Reaction times vary from several hours to overnight depending on reagents and conditions.
- Yields reported range from 58% to 98% depending on the specific thiourea derivative and synthetic route.
Comparative Data Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thiophosgene route | (1R,2R)-2-(dimethylamino)cyclohexylamine + thiophosgene + phenylamine | 0°C to RT, inert atmosphere, THF solvent | 90-98 | High yield, stereochemistry retention | Toxic thiophosgene, requires careful handling |
| Carbon disulfide route | Amine + CS2 + base + phenylamine | Controlled pH, moderate temp | 70-85 | Classical method, accessible reagents | Longer reaction, racemization risk |
| 1,1′-Thiocarbonyl diimidazole | 1,1′-thiocarbonyl diimidazole + amines | 323 K, CH2Cl2, overnight | 58-70 (for analogs) | Mild conditions, high purity | Less reported for target compound |
Chemical Reactions Analysis
Catalytic Asymmetric Reactions
The compound’s chiral thiourea moiety facilitates enantioselective transformations:
Intramolecular [2 + 2] Photocycloadditions
-
Substrate : 4-(2’-Arylvinyl)coumarins.
-
Outcome : Achieves 86–94% enantiomeric excess (ee) via dual hydrogen bonding between the thiourea and coumarin carbonyl groups .
Mechanistic Insight :
The thiourea activates the substrate through N–H···O hydrogen bonds, while the dimethylamino group stabilizes intermediates via electrostatic interactions .
Enantioselective Conjugate Additions
The compound catalyzes Michael additions of cyclohexanone to nitroolefins with high stereoselectivity:
| Entry | Substrate | Yield (%) | syn:anti | ee (%) |
|---|---|---|---|---|
| 1 | trans-β-Nitrostyrene | 91 | 91:9 | 92 |
| 2 | 4-Chlorophenyl | 93 | 91:9 | 87 |
Conditions : 10 mol% catalyst, toluene, ambient temperature .
Key Factor : Electron-withdrawing substituents on the thiourea aryl group enhance acidity, improving hydrogen-bonding efficacy .
Role in Organocatalytic Cascade Reactions
The compound enables one-pot Betti/aza-Michael cascades:
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| Thiourea 1 | 98 | 80 |
| Thiosquaramide 8 | 95 | 78 |
Reaction Scope :
-
Converts β-naphthols and N-tosylimines to 3-amino-2-oxindoles.
-
Transition state involves dual activation: thiourea binds imine, while the amine deprotonates naphthol .
Mechanism :
Dynamic Kinetic Resolutions
The compound resolves azalactones via asymmetric Neber reactions:
-
Substrate : Azalactones with α,β-unsaturated esters.
-
Outcome : 88% yield, 90% ee under mild conditions (THF, 25°C) .
Critical Modification :
Introduction of 3,5-bis(trifluoromethyl)phenyl groups increases steric bulk, enhancing selectivity .
Limitations and Competing Pathways
Scientific Research Applications
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiourea Derivatives
Structural Variations in Cyclohexyl and Aromatic Substituents
Compound A’s key structural distinction lies in its (1R,2R)-dimethylamino-cyclohexyl group. Below is a comparative analysis with structurally similar compounds:
Key Observations:
- Perfluorophenyl substitution () increases molecular weight and introduces strong electron-withdrawing effects, enhancing fluorophilicity for specialized catalytic applications.
- Sulfonamide derivatives () replace the thiourea’s sulfur with sulfonyl groups, altering hydrogen-bonding capacity and acidity.
- 4-Nitrobenzoyl substituents () improve metal-chelation properties, relevant for agricultural and coordination chemistry.
Conformational and Electronic Properties
- Hydrogen Bonding: Thiourea derivatives like Compound A adopt non-planar conformations, enabling intramolecular N–H···S and N–H···O interactions critical for substrate activation in catalysis .
- Stereochemical Impact : The (1R,2R)-cyclohexyl configuration in Compound A induces steric hindrance, favoring enantioselective recognition in asymmetric reactions .
- Electron-Deficient Aromatics : Derivatives with 3,5-bis(trifluoromethyl)phenyl groups () exhibit enhanced acidity (pKa ~8–10), improving catalytic efficiency in hydrogen-bond-mediated reactions .
Biological Activity
Thiourea compounds, particularly those with specific structural configurations like N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-, have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
- Chemical Name : Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-
- CAS Number : 620960-29-4
- Molecular Formula : C15H23N3S
- Molecular Weight : 277.43 g/mol
Thiourea derivatives are known to interact with various biological targets, primarily due to their ability to form hydrogen bonds and coordinate with metal ions. The compound's dimethylamino group enhances its nucleophilicity, which may contribute to its biological effects.
Biological Activities
-
Antimicrobial Activity
- Research indicates that thiourea derivatives exhibit significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown that modifications in the thiourea structure can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties
- Thiourea compounds have demonstrated potential in cancer therapy. They can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have shown that specific thiourea derivatives inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
-
Antioxidant Activity
- Thiourea derivatives possess antioxidant properties that help in scavenging free radicals. This activity is crucial in preventing oxidative stress-related diseases.
-
Enzyme Inhibition
- Some thiourea compounds act as enzyme inhibitors, particularly in the context of metabolic pathways involved in drug metabolism and detoxification processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiourea derivatives against pathogenic bacteria. The compound N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-thiourea showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial properties.
Study 2: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer potential of thiourea derivatives on human cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, suggesting significant cytotoxicity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-, and how is enantiomeric purity ensured?
- Methodology :
- Step 1 : React (1R,2R)-2-(dimethylamino)cyclohexylamine with phenyl isothiocyanate in anhydrous acetone or dichloromethane under inert conditions (N₂/Ar) .
- Step 2 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
- Enantiomeric purity : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or circular dichroism (CD) spectroscopy to confirm stereochemical integrity. Chiral auxiliaries or asymmetric catalysis during synthesis (as in related patents) may enhance enantioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry (e.g., cyclohexyl chair conformation ).
- X-ray Crystallography : Resolve absolute configuration and intramolecular interactions (e.g., H-bonding, π-π stacking) .
- IR Spectroscopy : Validate thiourea C=S stretch (~1250–1350 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI/TOF) for molecular weight confirmation.
Q. What biological activities are reported for this compound, and what assay methodologies are standard?
- Activities : Anticancer (via apoptosis assays), antimicrobial (MIC determination), and enzyme inhibition (e.g., kinase or protease inhibition) .
- Assays :
- MTT/PrestoBlue® for cytotoxicity.
- Microdilution (CLSI guidelines) for antimicrobial testing.
- Fluorescence polarization for enzyme-binding studies .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl-dimethylamino group influence asymmetric catalysis or biological activity?
- Mechanistic Insights :
- The (1R,2R) configuration creates a chiral pocket, enhancing enantioselectivity in organocatalytic reactions (e.g., Strecker synthesis ).
- In biological systems, stereochemistry affects binding to chiral targets (e.g., enzymes or DNA). Molecular docking (AutoDock Vina) and MD simulations can predict stereospecific interactions .
Q. What computational strategies predict this compound’s coordination behavior with transition metals?
- Methods :
- DFT Calculations : Optimize geometry (B3LYP/6-31G**) and analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich thiourea sulfur for metal coordination (e.g., Pt(II), Cu(II)) .
- CSD Database : Compare bond lengths/angles with analogous thiourea-metal complexes .
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. CSD averages) be resolved?
- Resolution Strategies :
- Cross-validate with multiple techniques: NMR (NOESY for spatial proximity), IR (conformational analysis), and computational models .
- Check for crystal packing effects (e.g., intermolecular H-bonds distorting bond lengths) using Mercury software .
- Reference high-quality datasets (e.g., NIST or Cambridge Structural Database) to identify outliers .
Q. What strategies improve solubility and stability for pharmacological studies?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
